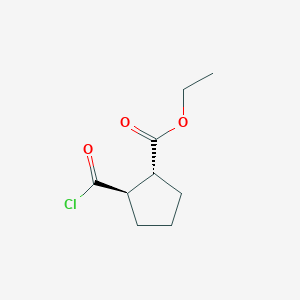

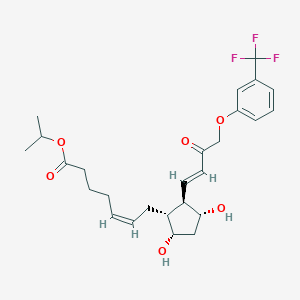

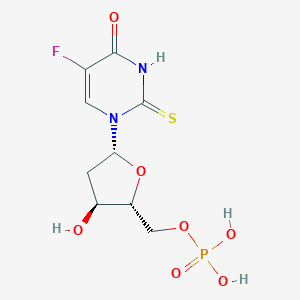

![molecular formula C11H10ClNO4 B125225 N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide CAS No. 149809-25-6](/img/structure/B125225.png)

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular recreational drug that produces feelings of euphoria, increased energy, and empathy. However, this compound has also been the subject of scientific research due to its potential therapeutic applications.

Mécanisme D'action

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide acts on the serotonin system in the brain, causing an increase in the release of serotonin and other neurotransmitters. This results in the feelings of euphoria, increased energy, and empathy that are associated with its recreational use. In therapeutic applications, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide is thought to promote emotional openness and trust, making it easier for patients to discuss and process traumatic experiences.

Effets Biochimiques Et Physiologiques

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been shown to cause a variety of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, leading to potentially dangerous complications. In therapeutic applications, the physiological effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide are closely monitored to ensure patient safety.

Avantages Et Limitations Des Expériences En Laboratoire

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its recreational use and legal status can make it difficult to obtain for research purposes. Additionally, the potential for adverse physiological effects must be carefully considered when using N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide in lab experiments.

Orientations Futures

There are several areas of research that could benefit from further investigation into the therapeutic potential of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide. These include:

1. Long-term effects: More research is needed to understand the long-term effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide use, particularly in therapeutic applications.

2. Dosing and administration: Optimal dosing and administration protocols for therapeutic use of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide have not yet been established.

3. Combination therapies: N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide may be more effective when used in combination with other therapies, such as psychotherapy or other medications.

4. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide and how it produces its therapeutic effects.

5. Safety and efficacy: Additional clinical trials are needed to establish the safety and efficacy of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide for therapeutic use.

In conclusion, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, or N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, is a synthetic compound that has been the subject of extensive scientific research. While its recreational use is well-known, its potential therapeutic applications for PTSD, anxiety, depression, and addiction are increasingly being explored. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.

Méthodes De Synthèse

The synthesis of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide involves the reaction of safrole with hydrochloric acid and then with a reducing agent such as lithium aluminum hydride. This process results in the formation of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide as a white crystalline powder.

Applications De Recherche Scientifique

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety in clinical trials. It has also been investigated for its potential use in the treatment of depression, autism, and addiction.

Propriétés

Numéro CAS |

149809-25-6 |

|---|---|

Nom du produit |

N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |

Formule moléculaire |

C11H10ClNO4 |

Poids moléculaire |

255.65 g/mol |

Nom IUPAC |

N-[6-(2-chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |

InChI |

InChI=1S/C11H10ClNO4/c1-6(14)13-8-3-11-10(16-5-17-11)2-7(8)9(15)4-12/h2-3H,4-5H2,1H3,(H,13,14) |

Clé InChI |

CSZGVPCUMJDPAB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |

SMILES canonique |

CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |

Synonymes |

Acetamide, N-[6-(chloroacetyl)-1,3-benzodioxol-5-yl]- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

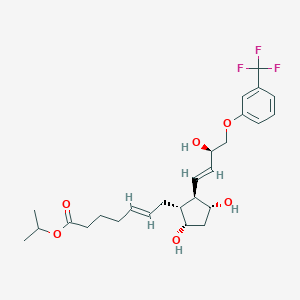

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)